molecular formula C7H5ClN4 B8421375 2-Amino-4-chloro-pyrido[2,3-d]pyrimidine CAS No. 1379340-49-4

2-Amino-4-chloro-pyrido[2,3-d]pyrimidine

Cat. No. B8421375
M. Wt: 180.59 g/mol
InChI Key: AXCWSHNOWYPZKH-UHFFFAOYSA-N
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Patent
US04826528

Procedure details

Starting from 2,6-diamino-4-chloropyrimidine and 1,1,3,3-tetramethoxypropane and using a procedure analogous to that of Example 71, the above compound is isolated after chromatographic purification on silica gel with methanol/diisopropylether (1:1) as a yellow oil which can be used in the following reactions without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([NH2:9])[N:3]=1.CO[CH:12](OC)[CH2:13][CH:14](OC)OC>>[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]2[CH:14]=[CH:13][CH:12]=[N:9][C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(OC)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound is isolated
CUSTOM
Type
CUSTOM
Details
after chromatographic purification on silica gel with methanol/diisopropylether (1:1) as a yellow oil which
CUSTOM
Type
CUSTOM
Details
can be used in the following reactions without any further purification

Outcomes

Product
Name
Type
Smiles
NC=1N=C(C2=C(N1)N=CC=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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